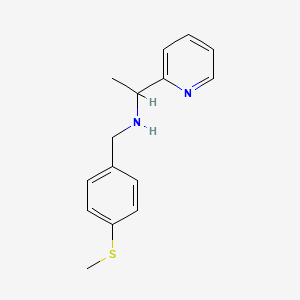
n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is an organic compound that features a benzyl group substituted with a methylthio group and a pyridin-2-yl group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-(methylthio)benzyl chloride, is reacted with a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to form the benzyl intermediate.
Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with 2-bromopyridine in the presence of a palladium catalyst and a ligand such as triphenylphosphine. This reaction is typically carried out under an inert atmosphere at elevated temperatures.
Reduction and Amination: The resulting product is subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the final amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the pyridin-2-yl group or to modify the benzyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dealkylated products, modified benzyl derivatives.
Substitution: Functionalized benzyl and pyridin-2-yl derivatives.
Scientific Research Applications
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzyl)-1-(pyridin-2-yl)ethan-1-amine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
N-(4-(Methylthio)benzyl)-1-(pyridin-3-yl)ethan-1-amine: The pyridine ring is substituted at a different position, potentially altering its binding affinity and selectivity.
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)propan-1-amine: Contains an additional carbon in the ethan-1-amine backbone, which may affect its pharmacokinetic properties.
Uniqueness
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is unique due to the presence of both the methylthio and pyridin-2-yl groups, which confer distinct chemical and biological properties. These structural features enable the compound to participate in specific reactions and interactions that similar compounds may not exhibit.
Properties
Molecular Formula |
C15H18N2S |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H18N2S/c1-12(15-5-3-4-10-16-15)17-11-13-6-8-14(18-2)9-7-13/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
RDRISPAPVQVVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


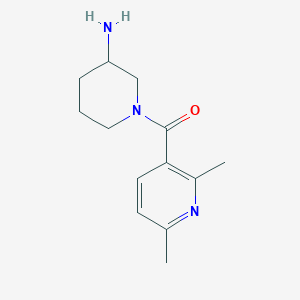


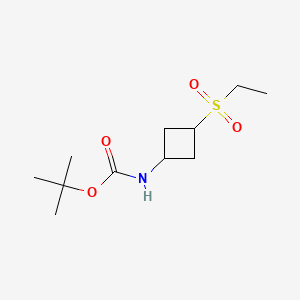


![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
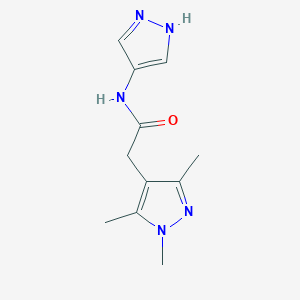
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
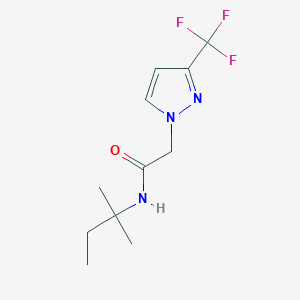
![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)


